molecular formula C19H17N3O3 B11786919 Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B11786919
M. Wt: 335.4 g/mol
InChI Key: ROXKIHAXGBGESO-UHFFFAOYSA-N
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Description

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate (CAS: 932191-62-3, molecular formula: C₁₉H₁₉N₃O₃), also known as ISAM-140, is a high-purity A2B adenosine receptor antagonist . This tricyclic compound features a benzo[4,5]imidazo[1,2-a]pyrimidine core substituted with a methyl group at position 2, a furan-2-yl group at position 4, and an isopropyl ester at position 2. Its structural uniqueness lies in the furan ring, which introduces distinct electronic and steric properties compared to phenyl-substituted analogs. ISAM-140 is utilized in pharmacological research for targeting adenosine receptors, which are implicated in inflammatory and cardiovascular diseases .

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

propan-2-yl 4-(furan-2-yl)-2-methylpyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H17N3O3/c1-11(2)25-18(23)16-12(3)20-19-21-13-7-4-5-8-14(13)22(19)17(16)15-9-6-10-24-15/h4-11H,1-3H3

InChI Key

ROXKIHAXGBGESO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC3=CC=CC=C3N2C(=C1C(=O)OC(C)C)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditionsThe final step often involves esterification to introduce the isopropyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The industrial process also emphasizes cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under mild conditions to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

Research has indicated that isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines:

Cell Line IC50 (μM)
MCF7 (Breast)20.5 ± 2.1
U87 (Glioblastoma)30.2 ± 3.5
A549 (Lung)25.0 ± 4.0

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The results indicate promising potential in treating infections caused by resistant bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus12
Escherichia coli18
Pseudomonas aeruginosa15

These results highlight the compound's potential as an antimicrobial agent, particularly in the face of rising antibiotic resistance.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:

  • Furan Ring : Enhances electron delocalization and improves interactions with target proteins.
  • Imidazole and Pyrimidine Moieties : Known for their roles in enzyme inhibition and receptor binding.
  • Substituents : The isopropyl group enhances lipophilicity and cellular uptake.

Study 1: Anticancer Efficacy in Vivo

In a preclinical study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.

Study 2: Antimicrobial Testing

A series of derivatives were synthesized based on the core structure of this compound and tested against multidrug-resistant strains using the agar disc-diffusion method. Some derivatives exhibited enhanced activity compared to the parent compound, suggesting avenues for further development.

Mechanism of Action

The mechanism of action of Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name & Identifier R₁ (Position 2) R₂ (Position 3) R₃ (Position 4) Key Substituent Effects
ISAM-140 Methyl Isopropyl ester Furan-2-yl Furan enhances π-π interactions; isopropyl ester improves lipophilicity.
Ethyl 4-(3-chlorophenyl)-2-methyl... (10) Methyl Ethyl ester 3-Chlorophenyl Chlorine increases electron-withdrawing effects, enhancing stability.
Methyl (Z)-2-(4-(p-tolyl)... (5b) Methyl Methyl ester p-Tolyl Methyl group donates electrons, increasing solubility in non-polar solvents.
Ethyl 4-(2,5-dimethoxyphenyl)... (4) Methyl Ethyl ester 2,5-Dimethoxyphenyl Methoxy groups enhance electron density, potentially improving receptor binding.
Ethyl (Z)-2-(4-isopropylphenyl)... (5u) Methyl Ethyl ester 4-Isopropylphenyl Bulky isopropyl group may hinder rotational freedom.

Physicochemical Properties

Compound Name & Identifier Melting Point (°C) Yield (%) IR (N-H/C=O Stretch, cm⁻¹) Notable NMR Shifts (¹H/¹³C)
ISAM-140 Not reported N/A Not reported Not reported
Ethyl 4-(3-chlorophenyl)... (10) 245–247 97 3238 (N-H), 1698 (C=O) ¹H: 1.12 ppm (CH₃), 6.35 ppm (C-H)
Methyl (Z)-2-(p-tolyl)... (5b) >300 N/A 3311 (N-H), 1680 (C=O) ¹³C: 70.95% C content
Ethyl (Z)-2-(4-isopropylphenyl)... (5u) >300 N/A 3282 (N-H), 1693 (C=O) ¹H: 1.19 ppm (CH₃), 6.51 ppm (C-H)
Ethyl 2-methyl-4-(p-tolyl)... (2) 258–260 92 3238 (N-H), 1698 (C=O) ¹³C: 14.5 ppm (CH₃), 159.0 ppm (C=O)

Key Observations :

  • Spectroscopic Trends : The C=O stretch in IR spectra appears between 1680–1698 cm⁻¹ for ester-containing analogs, consistent with ISAM-140’s expected profile. N-H stretches (3238–3311 cm⁻¹) are common across derivatives .
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl in compound 10 ) lower electron density at the core, while electron-donating groups (e.g., methoxy in compound 4 ) increase it, affecting reactivity and binding affinity.

Research Implications

  • Pharmacological Applications : ISAM-140’s furan substitution may offer unique A2B receptor selectivity compared to phenyl-substituted analogs, which are often explored as kinase inhibitors or fluorophores .
  • Material Science : Derivatives with extended π-systems (e.g., anthracen-9-yl in compound 6f ) exhibit solvent-dependent fluorescence, suggesting applications in optoelectronics.

Biological Activity

Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate is a complex organic compound that has recently attracted attention in medicinal chemistry due to its promising biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a unique structural composition that includes:

  • A fused imidazo-pyrimidine ring system.
  • A furan moiety.
  • An isopropyl group and a carboxylate functionality.

These structural elements contribute to its potential interactions with various biological targets, enhancing its solubility and reactivity, which are critical for pharmacological applications .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Its design allows it to interact with enzymes involved in inflammatory processes, such as COX-2.
  • Antimicrobial Activity : Initial evaluations hint at possible antibacterial and antifungal properties.

Case Studies and Experimental Data

Research has highlighted several aspects of the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine exhibit selective inhibition of COX-2, with some compounds showing moderate to good selectivity .
  • Anticancer Activity : A series of compounds structurally related to Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine have been tested on breast cancer cell lines (e.g., MCF-7), revealing significant cytotoxic effects .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidineAryl substitution on the benzo ringAnticancer properties
Imidazo[1,2-a]pyridine DerivativesSimilar fused ring systemAntimicrobial activity
Pyrano[2,3-d]pyrimidinesDifferent heterocyclic frameworkAnti-inflammatory effects

This compound stands out due to its unique combination of furan and carboxylate within a complex heterocyclic structure. This distinct combination may lead to unique pharmacological profiles not observed in other similar compounds .

While detailed mechanisms remain to be fully elucidated, the following interactions are proposed:

  • Binding to specific enzyme active sites (e.g., COX-2).
  • Modulation of signaling pathways involved in cancer cell proliferation and inflammation.

Future Directions

Further research is necessary to:

  • Clarify the specific mechanisms of action.
  • Evaluate the therapeutic potential in vivo.
  • Investigate the safety profile and potential side effects.

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